5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile consists of a pyrazole ring attached to a fluoropyridine ring via a carbonitrile group . The pyrazole ring contains two nitrogen atoms, while the pyridine ring contains one nitrogen atom and a fluorine atom .Scientific Research Applications
Synthetic Pathways and Chemical Transformations
5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile is a key intermediate in synthesizing various chemical compounds. For instance, it has been used in the unexpected formation of pyrazolopyrimidines during attempts to obtain 5-substituted tetrazoles from carbonitriles. This process highlighted the reactivity of this compound in forming unexpected derivatives, indicating its potential in synthesizing diverse chemical structures (Faria et al., 2013). Moreover, it has been involved in aldol condensation reactions, leading to new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to the pyrazole scaffold, showcasing its versatility in chemical synthesis (Ali et al., 2016).
Formation of Schiff Bases and Other Derivatives
The compound also participates in the synthesis of novel Schiff bases and various derivatives, indicating its utility in creating compounds with potential biological activities. These include the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives and their subsequent antimicrobial activity screening (Puthran et al., 2019).
Antimicrobial and Antitumor Activities
Additionally, derivatives of this compound have been synthesized and tested for antimicrobial and antitumor activities. These studies are crucial for identifying potential therapeutic agents and understanding the structural requirements for biological activity (El-Borai et al., 2012), (El-Hashash et al., 2019).
properties
IUPAC Name |
5-amino-1-(6-fluoropyridin-3-yl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c1-6-8(4-12)10(13)16(15-6)7-2-3-9(11)14-5-7/h2-3,5H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAVAQKDPBSPQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(6-fluoropyridin-3-yl)-3-methyl-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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